molecular formula C26H28ClPSSe B11095585 {(1Z)-1-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbut-1-en-2-yl}[bis(4-methylphenyl)]phosphane selenide

{(1Z)-1-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbut-1-en-2-yl}[bis(4-methylphenyl)]phosphane selenide

Cat. No.: B11095585
M. Wt: 518.0 g/mol
InChI Key: XGTOMAZYTCSHNA-BWAHOGKJSA-N
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Description

(Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE is a complex organophosphorus compound that features a unique combination of functional groups, including tert-butyl, chlorophenyl, sulfanyl, ethenyl, and bis(methylphenyl)phosphine selenide

Preparation Methods

The synthesis of (Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethenyl Group: The ethenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group can be added via a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the Chlorophenyl Group: This step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Incorporation of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

    Formation of the Phosphine Selenide: The final step involves the reaction of a phosphine with selenium to form the phosphine selenide moiety.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to enhance efficiency and safety.

Chemical Reactions Analysis

(Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or selenoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the selenide group to selenols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Addition: The ethenyl group can participate in addition reactions, such as hydrogenation or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or platinum. Major products formed from these reactions include phosphine oxides, selenoxides, and various substituted derivatives.

Scientific Research Applications

(Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its phosphine selenide moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar compounds to (Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE include:

The uniqueness of (Z)-1-(TERT-BUTYL)-2-[(4-CHLOROPHENYL)SULFANYL]-1-ETHENYL[BIS(4-METHYLPHENYL)]PHOSPHINE SELENIDE lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H28ClPSSe

Molecular Weight

518.0 g/mol

IUPAC Name

[(Z)-1-(4-chlorophenyl)sulfanyl-3,3-dimethylbut-1-en-2-yl]-bis(4-methylphenyl)-selanylidene-λ5-phosphane

InChI

InChI=1S/C26H28ClPSSe/c1-19-6-12-22(13-7-19)28(30,23-14-8-20(2)9-15-23)25(26(3,4)5)18-29-24-16-10-21(27)11-17-24/h6-18H,1-5H3/b25-18-

InChI Key

XGTOMAZYTCSHNA-BWAHOGKJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)P(=[Se])(C2=CC=C(C=C2)C)/C(=C\SC3=CC=C(C=C3)Cl)/C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)P(=[Se])(C2=CC=C(C=C2)C)C(=CSC3=CC=C(C=C3)Cl)C(C)(C)C

Origin of Product

United States

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